3-Bromocamphor
Overview
Description
Camphor monobromide, also known as 3-bromocamphor, is a brominated derivative of camphor. It is a small molecule with the chemical formula C₁₀H₁₅BrO. This compound is known for its applications in various fields, including medicine and organic synthesis. Camphor monobromide is a white crystalline solid with a characteristic camphor-like odor.
Mechanism of Action
Mode of Action
It is known that bromination reactions play a significant role in synthetic organic chemistry , and 3-Bromocamphor, as a brominated derivative of camphor, may interact with its targets through similar mechanisms.
Biochemical Pathways
The compound’s potential role as a precursor in synthetic pathways has been noted, suggesting it may influence various biochemical processes.
Action Environment
An environmentally friendly method for the preparation of this compound has been reported, involving the bromination of camphor using a mixture of potassium bromide and potassium bromate . This suggests that the compound’s synthesis and potentially its action can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of camphor monobromide typically involves the bromination of camphor. One common method is the reaction of camphor with bromine in the presence of a catalyst. An environmentally friendly approach involves using a mixture of potassium bromide and potassium bromate in the presence of sulfuric acid and acetic acid at elevated temperatures . This method avoids the use of elemental bromine and produces fewer hazardous byproducts.
Industrial Production Methods: Industrial production of camphor monobromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The bromination process is carefully controlled to minimize the formation of unwanted byproducts and to ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Camphor monobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in camphor monobromide can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of camphor derivatives.
Oxidation Reactions: Camphor monobromide can be oxidized to form camphorquinone using oxidizing agents like dimethyl sulfoxide (DMSO) and sodium carbonate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation Reactions: Use oxidizing agents such as DMSO and sodium carbonate under controlled conditions.
Major Products Formed:
Substitution Reactions: Camphor derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Camphorquinone, a compound with applications in organic synthesis and photochemistry.
Scientific Research Applications
Camphor monobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of complex molecules.
Medicine: Historically used in the treatment of conditions like spermatorrhea. Its derivatives are explored for their potential therapeutic effects.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Comparison with Similar Compounds
Camphor: A bicyclic monoterpene ketone widely used in medicine and industry.
Camphorquinone: An oxidized derivative of camphor with applications in photochemistry and organic synthesis.
Bromocamphor: Another brominated derivative of camphor with similar properties to camphor monobromide.
Uniqueness: Camphor monobromide is unique due to the presence of a single bromine atom, which imparts distinct chemical and biological properties. Its ability to undergo specific substitution and oxidation reactions makes it a valuable compound in organic synthesis. Additionally, its potential biological activities and historical medicinal use highlight its significance in scientific research.
Properties
IUPAC Name |
3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUMDNKHJLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=O)C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
ANone: 3-Bromocamphor has a molecular formula of C10H15BrO and a molecular weight of 231.14 g/mol.
ANone: Several spectroscopic techniques have been used to characterize this compound, including:
- Single Crystal X-Ray Diffraction (SXRD): This technique has been crucial in determining the absolute configuration of (+)-3-bromocamphor. [, ]
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR have been used to study the structure and dynamics of this compound and its complexes. [, , , ]
- Raman Optical Activity (ROA): This technique has been used to probe the chiral environment around the bromine atom in this compound. [, , ]
- Infrared (IR) and Vibrational Circular Dichroism (VCD): These techniques have provided insights into the vibrational modes of this compound and their sensitivity to chirality. [, ]
A: this compound is typically synthesized by the bromination of camphor. Several methods have been developed, including using a mixture of KBr and KBrO3 in acidic conditions, [, ] or with HBr/NaBr and H2O2/oxone® as oxidants. []
A: this compound, specifically deoxycholic acid (DCA), demonstrates chiral discrimination by selectively forming a 1:1 adduct with the (S)-enantiomer of camphorquinone and endo-(+)-3-bromocamphor from a racemic mixture. []
ANone: this compound is known to undergo several reactions, including:
- Debromination: Primary amines can reductively debrominate this compound, leading to the formation of camphor and the corresponding imines. [, ]
- Oxidation: this compound can be oxidized to camphorquinone using various oxidizing agents like DMSO and sodium carbonate or air in the presence of sodium iodide. [, , , ]
- Nucleophilic Substitution: Sulfur-centered nucleophiles, such as arylthiolate ions, can react with this compound via an electron transfer mechanism, leading to both reduction and substitution products. []
- Reactions with Anions: this compound can react with various anions like Me3Sn−, Ph2P−, or PhS− via an SRN1 mechanism in liquid ammonia or DMSO. []
A: this compound, particularly its sulfonic acid derivative (this compound-8-sulfonic acid or this compound-9-sulfonic acid), is a widely used resolving agent for separating enantiomers of chiral compounds. It forms diastereomeric salts with racemic mixtures, which can then be separated based on their different solubilities. [, , , , , , , , ]
ANone: Several compounds have been resolved using this compound derivatives, including:
- DL-p-Hydroxyphenylglycine (a precursor for semi-synthetic penicillins and cephalosporins) [, , ]
- cis-Chloroamminebis(ethylenediamine)cobalt(III) []
- (±)-Piperidin-3-ethanol []
- The isomeric octopamines and synephrines []
- A 1,5-benzothiazepine derivative (a synthetic intermediate of diltiazem) []
ANone: Computational chemistry has played a vital role in understanding the properties and reactivity of this compound and its derivatives. For example:
- Density functional theory (DFT) calculations have been used to investigate the mechanism of debromination of this compound with different amines. []
- Molecular dynamics simulations have been employed to study the anion states of halocamphor molecules, shedding light on the chirally sensitive dissociative electron attachment (DEA) process. []
ANone: While specific SAR studies solely dedicated to this compound might be limited within the provided research, some key observations can be made:
- The position of the bromine atom significantly impacts the reactivity and properties of the molecule. For instance, 10-iodocamphor exhibits a significantly larger chiral asymmetry in DEA compared to 3-iodocamphor, despite the heavier atom being further from the chiral center. [, ]
- The presence of the carbonyl group in this compound facilitates electron transfer reactions compared to the non-carbonyl analog, 2-bromonorbornane. []
A: While this compound is primarily known for its use in synthetic and analytical chemistry, some studies suggest potential biological activity. For example, it has been shown to induce the expression of the cytochrome P-450cam hydroxylase operon in Pseudomonas putida, similar to its parent compound, camphor. []
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